molecular formula C13H13NO3S B11072134 Ethyl 8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11072134
M. Wt: 263.31 g/mol
InChI Key: XQNXXCBLVWXXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate: is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a thioxo group and a methoxy group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with DNA replication and transcription processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • Ethyl 8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Comparison: Ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate is unique due to the presence of both a thioxo group and a methoxy group, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)9-7-14-11-8(12(9)18)5-4-6-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,18)

InChI Key

XQNXXCBLVWXXJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2OC

Origin of Product

United States

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